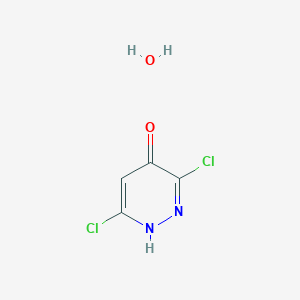
3,6-Dichloropyridazin-4-ol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloropyridazin-4-ol hydrate is an organic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a hydroxyl group at the 4th position. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyridazin-4-ol hydrate typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C. The product is then purified to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyridazin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridazinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3,6-Dichloropyridazin-4-ol hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridazin-4-ol hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the hydroxyl group.
3,6-Dichloro-4-hydroxypyridazine: Another derivative with similar properties.
3,4,6-Trichloropyridazine: Contains an additional chlorine atom.
Uniqueness
3,6-Dichloropyridazin-4-ol hydrate is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H4Cl2N2O2 |
|---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one;hydrate |
InChI |
InChI=1S/C4H2Cl2N2O.H2O/c5-3-1-2(9)4(6)8-7-3;/h1H,(H,7,9);1H2 |
InChI Key |
WVLLQTIEXMKPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















